molecular formula C19H21FN4O2 B10989931 N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10989931
M. Wt: 356.4 g/mol
InChI Key: XNQMXJTVZLQCFE-UHFFFAOYSA-N
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Description

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, an amino group, and a piperazine ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting specific enzymes involved in disease pathways.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-{2’-[(4-fluorophenyl)amino]-4,4’-bipyridin-2-yl}-4-methoxycyclohexanecarboxamide
  • 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide stands out due to its unique combination of a fluorophenyl group and a piperazine ring, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C19H21FN4O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(4-fluoroanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C19H21FN4O2/c20-15-6-8-16(9-7-15)22-18(25)14-21-19(26)24-12-10-23(11-13-24)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,21,26)(H,22,25)

InChI Key

XNQMXJTVZLQCFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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